molecular formula C13H17NO B12946496 7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol

7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol

Cat. No.: B12946496
M. Wt: 203.28 g/mol
InChI Key: VRJOXKWODDCDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-7-azabicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a benzyl group attached to a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol typically involves the use of cyclopentene derivatives and benzylamine. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and various solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Electrochemical cells, nitroxyl radicals.

    Reduction: Lithium aluminum hydride, dry tetrahydrofuran (THF).

    Substitution: Various nucleophiles, solvents like dichloromethane.

Major Products:

    Oxidation: Oxoammonium ions.

    Reduction: Reduced bicyclic amines.

    Substitution: Substituted bicyclic compounds.

Scientific Research Applications

7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets through its bicyclic structure. The compound can undergo electrochemical oxidation, forming oxoammonium ions that participate in redox reactions . These reactions can influence various biochemical pathways, making the compound useful in electrochemical sensors and other applications.

Comparison with Similar Compounds

Uniqueness: 7-Benzyl-7-azabicyclo[221]heptan-2-ol is unique due to its benzyl group attached to the nitrogen atom, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-11-6-7-12(13)14(11)9-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJOXKWODDCDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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